His-Pro hydrochloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C11H17ClN4O3 |

|---|---|

Molekulargewicht |

288.73 g/mol |

IUPAC-Name |

(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H16N4O3.ClH/c12-8(4-7-5-13-6-14-7)10(16)15-3-1-2-9(15)11(17)18;/h5-6,8-9H,1-4,12H2,(H,13,14)(H,17,18);1H/t8-,9-;/m0./s1 |

InChI-Schlüssel |

GVYYRQHKZOSILY-OZZZDHQUSA-N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to L-Histidyl-L-Proline Hydrochloride: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Histidyl-L-Proline hydrochloride (His-Pro HCl), a dipeptide of significant interest in biomedical research. This document details its chemical structure, physicochemical properties, synthesis, and biological activities, with a particular focus on its relationship with the cyclic dipeptide, cyclo(His-Pro). Detailed experimental protocols for its synthesis, analysis, and biological evaluation are also provided to support further research and development.

Chemical Structure and Physicochemical Properties

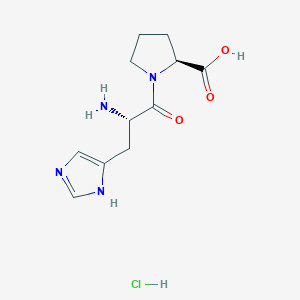

L-Histidyl-L-Proline hydrochloride is the salt of the linear dipeptide formed from the amino acids L-histidine and L-proline. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Caption: Chemical structure of L-Histidyl-L-Proline. In the hydrochloride salt, the primary amine and/or the imidazole (B134444) ring are protonated.

Physicochemical Properties

The following table summarizes the key physicochemical properties of L-Histidyl-L-Proline and its hydrochloride salt. Data for the hydrochloride salt is limited, and some values are estimated based on the parent compound and related structures.

| Property | Value | Reference/Note |

| Chemical Name | L-Histidyl-L-Proline hydrochloride | |

| Synonyms | His-Pro HCl, HP HCl | [1] |

| Molecular Formula | C₁₁H₁₇ClN₄O₃ | Calculated |

| Molecular Weight | 288.73 g/mol | Calculated from parent compound[2] |

| CAS Number | 2415727-78-3 | [3] |

| Parent Compound CAS | 20930-58-9 | [2] |

| Appearance | White to off-white solid | Typical for peptide hydrochlorides |

| Melting Point | Not explicitly reported; expected to be higher than parent amino acids | Data for L-Proline HCl is ~155 °C[4] |

| Solubility | Soluble in water | Hydrochloride salts of peptides are generally water-soluble[5] |

| pKa Values | Not explicitly reported. Expected pKa for α-amino (~8-9), imidazole (~6-7), and carboxylic acid (~2-3) | General amino acid pKa values |

| XLogP3 | -2.9 (for parent dipeptide) | [2] |

Synthesis of L-Histidyl-L-Proline Hydrochloride

The synthesis of His-Pro HCl follows standard peptide chemistry principles, involving the coupling of protected histidine and proline residues, followed by deprotection to yield the final hydrochloride salt.

References

- 1. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. Nuclear factor kappa B (NF-κB) activation assay [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.uzh.ch [chem.uzh.ch]

Synthesis of L-Histidyl-L-Proline Dihydrochloride from Protected Amino Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of L-Histidyl-L-Proline dihydrochloride (B599025) (His-Pro dihydrochloride), a dipeptide of significant interest. The guide details a robust solution-phase synthesis strategy starting from appropriately protected amino acid precursors. It includes detailed experimental protocols, data on reagents and reaction conditions, and insights into the biological context of the His-Pro motif, particularly its cyclized form, cyclo(His-Pro).

Introduction

L-Histidyl-L-Proline is a dipeptide composed of the amino acids L-histidine and L-proline. While the linear dipeptide serves as a valuable building block in peptide chemistry, its cyclic form, cyclo(His-Pro) or histidyl-proline diketopiperazine, has garnered significant attention for its biological activities. Cyclo(His-Pro) is an endogenous metabolite of Thyrotropin-Releasing Hormone (TRH) and has been shown to exert neuroprotective and anti-inflammatory effects.[1][2] This guide focuses on the chemical synthesis of the linear His-Pro dipeptide as a stable dihydrochloride salt, a common form for handling and storing peptides. The synthesis from protected amino acids is crucial to ensure regioselectivity and to prevent undesirable side reactions, particularly racemization of the histidine residue.[3]

Chemical Synthesis of His-Pro Dihydrochloride

A reliable method for the synthesis of His-Pro dihydrochloride is the solution-phase peptide synthesis approach. This strategy offers scalability and avoids the complexities of solid-phase synthesis for a short dipeptide. The general workflow involves three main stages:

-

Peptide Bond Formation : Coupling of a protected histidine derivative with a protected proline derivative.

-

Intermediate Deprotection : Selective removal of a temporary protecting group to allow for the final deprotection.

-

Final Deprotection and Salt Formation : Removal of all protecting groups and formation of the dihydrochloride salt.

Protecting Group Strategy

The choice of protecting groups is critical for a successful synthesis. A common and effective strategy for the synthesis of His-Pro is outlined in the table below.

| Amino Acid | α-Amino Protection | Side Chain Protection | Carboxyl Protection | Rationale |

| L-Histidine | Boc (tert-Butoxycarbonyl) | Trt (Trityl) | - | The Boc group is stable under coupling conditions and readily removed by acidolysis.[4] The bulky Trt group on the imidazole (B134444) side chain is crucial to prevent racemization during the activation of the carboxyl group.[3] |

| L-Proline | - | - | OMe (Methyl ester) | The methyl ester protects the carboxyl group of proline during the coupling reaction and can be selectively removed by saponification. |

Coupling Reagents

The formation of the peptide bond between the activated carboxyl group of Boc-His(Trt)-OH and the amino group of H-Pro-OMe requires a coupling reagent. To minimize the risk of racemization of the histidine residue, the use of coupling reagents in combination with additives is highly recommended.

| Coupling Reagent | Additive | Base | Key Features |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOBt (Hydroxybenzotriazole) | DIPEA (N,N-Diisopropylethylamine) | Efficient coupling with low racemization.[5] |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HOAt (1-Hydroxy-7-azabenzotriazole) | DIPEA | Highly effective for sterically hindered couplings and for reducing racemization.[5] |

| DIC (N,N'-Diisopropylcarbodiimide) | HOBt or Oxyma Pure | - | Carbodiimide-based coupling; the corresponding urea (B33335) byproduct is soluble in many organic solvents, simplifying purification.[6] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of His-Pro dihydrochloride.

Materials and General Methods

All reagents should be of high purity and solvents should be anhydrous where specified. Reactions should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.

Synthesis of Boc-His(Trt)-Pro-OMe

-

Dissolution : Dissolve L-Proline methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) and cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) and stir for 10 minutes.

-

Activation : In a separate flask, dissolve Boc-L-His(Trt)-OH (1.0 eq.), HBTU (1.0 eq.), and HOBt (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add DIPEA (2.0 eq.) and stir the activation mixture for 15 minutes at room temperature.

-

Coupling : Add the activated histidine solution to the proline methyl ester solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up : Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to yield Boc-His(Trt)-Pro-OMe as a white solid.

Saponification of Boc-His(Trt)-Pro-OMe

-

Hydrolysis : Dissolve the purified Boc-His(Trt)-Pro-OMe (1.0 eq.) in a mixture of tetrahydrofuran (B95107) (THF) and methanol. Add a 1 M aqueous solution of lithium hydroxide (B78521) (LiOH) (1.5 eq.) and stir at room temperature for 2-4 hours.[7]

-

Work-up : Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidification : Cool the aqueous layer to 0 °C and acidify to pH 3-4 with cold 1 N HCl.

-

Extraction : Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Boc-His(Trt)-Pro-OH.

Final Deprotection and Formation of His-Pro Dihydrochloride

-

Deprotection : Dissolve the Boc-His(Trt)-Pro-OH in a solution of 4 M HCl in dioxane.[8][9] Stir the mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC.

-

Precipitation : Add cold diethyl ether to the reaction mixture to precipitate the product.

-

Isolation : Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-Histidyl-L-Proline dihydrochloride as a white to off-white solid.

Quantitative Data (Exemplary)

The following table presents typical, albeit hypothetical, quantitative data for the described synthesis. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Exemplary Yield (%) |

| 1. Coupling | Boc-His(Trt)-OH | Boc-His(Trt)-Pro-OMe | 725.88 | 85-95 |

| 2. Saponification | Boc-His(Trt)-Pro-OMe | Boc-His(Trt)-Pro-OH | 711.85 | 90-98 |

| 3. Deprotection | Boc-His(Trt)-Pro-OH | His-Pro dihydrochloride | 341.22 | 90-97 |

Mandatory Visualizations

Synthesis Workflow

Caption: Solution-phase synthesis of His-Pro dihydrochloride.

Biological Context: TRH Metabolism and Cyclo(His-Pro) Formation

Caption: Metabolic pathway of TRH to cyclo(His-Pro).

Signaling Pathway of Cyclo(His-Pro)

Caption: Cyclo(His-Pro) modulates Nrf2 and NF-κB pathways.

Conclusion

This technical guide provides a detailed framework for the synthesis of L-Histidyl-L-Proline dihydrochloride from protected amino acids using a solution-phase approach. The outlined strategy, employing Boc and Trt protecting groups for histidine and a methyl ester for proline, coupled with robust activation methods, offers a reliable route to this dipeptide. The provided experimental protocols serve as a practical guide for researchers in the field. Furthermore, the elucidation of the biological context, particularly the role of cyclo(His-Pro) in key signaling pathways, underscores the importance of this dipeptide motif in drug discovery and development. The methodologies and information presented herein are intended to support further research and application of His-Pro and its derivatives in various scientific disciplines.

References

- 1. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. chempep.com [chempep.com]

- 6. bachem.com [bachem.com]

- 7. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boc Deprotection - HCl [commonorganicchemistry.com]

A Technical Guide to the Conversion of His-Pro Hydrochloride to Cyclo(His-Pro)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(His-Pro), also known as histidyl-proline diketopiperazine (CHP), is an endogenous cyclic dipeptide with a constrained structure that confers significant stability against proteolysis.[1] This molecule is a metabolite of thyrotropin-releasing hormone (TRH) and is found in various mammalian tissues, including the gut, blood, and central nervous system.[1][2][3] Cyclo(His-Pro) exhibits a wide range of biological activities, such as neuroprotective, anti-inflammatory, and metabolic regulatory effects, making it a molecule of interest for therapeutic development.[1][4][5][6] Its potential applications include treatments for obesity, diabetes, alcohol addiction, and neurodegenerative conditions.[1]

The structural rigidity of cyclic dipeptides like cyclo(His-Pro) not only enhances their in vivo half-life compared to linear peptides but also facilitates transport across the blood-brain barrier.[1][4] This technical guide provides an in-depth overview of the primary methods for synthesizing cyclo(His-Pro) from its linear precursor, L-histidyl-L-proline (His-Pro) or its derivatives. It includes detailed experimental protocols, a comparative summary of quantitative data, and diagrams of key experimental workflows and biological signaling pathways.

Synthesis Methodologies for Cyclo(His-Pro)

The conversion of the linear dipeptide His-Pro to its cyclic form, cyclo(His-Pro), is a head-to-tail cyclization reaction forming a stable diketopiperazine ring.[7] This intramolecular condensation can be achieved through several methods, each with distinct advantages and disadvantages regarding yield, reaction time, environmental impact, and potential for side reactions like racemization.

High Pressure/Temperature Assisted Synthesis

A modern, efficient, and environmentally friendly approach involves the use of high pressure and temperature to facilitate the cyclization of the dipeptide methyl ester hydrochloride in an aqueous solution.[1] This method has been shown to produce cyclo(His-Pro) in excellent yield with no detectable racemization.[1] The reaction is significantly faster than classical methods.[1]

Classical Methanol-Reflux Method

The traditional method for synthesizing cyclo(His-Pro) involves the thermal cyclization of the linear dipeptide methyl ester in methanol (B129727) under reflux conditions.[1] While widely used, this method is often characterized by low yields, extended reaction times, and a higher risk of epimerization.[1] The reliance on large volumes of organic solvents also presents environmental concerns.[1]

Enzymatic Synthesis

Cyclo(His-Pro) can also be generated enzymatically from its parent hormone, TRH (pGlu-His-ProNH₂).[8] The enzyme pyroglutamyl peptidase cleaves the N-terminal pyroglutamic acid residue, leading to the formation of cyclo(His-Pro).[8] This method is highly specific but depends on the availability and cost of the starting tripeptide and the enzyme.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with different methods for the synthesis of cyclo(His-Pro), allowing for easy comparison.

| Parameter | High Pressure/Temperature Assisted Synthesis | Classical Methanol-Reflux Method |

| Starting Material | Dipeptide methyl ester hydrochloride[1] | Dipeptide methyl ester[1] |

| Solvent | Water[1] | Methanol[1] |

| Yield | 91.35% [1] | Generally low[1] |

| Reaction Time | 3.5 hours [1] | Long[1] |

| Optimal Pressure | 0.20 MPa[1] | Atmospheric |

| Optimal pH | 6.0[1] | Not specified (typically neutral/basic) |

| Optimal Substrate Conc. | 15 mg/mL[1] | Not specified |

| Racemization | Not observed[1] | Can occur to varying extents[1] |

| Environmental Impact | Low (uses water)[1] | High (uses organic solvent)[1] |

Experimental Protocols

This section provides detailed methodologies for the key synthesis routes described.

Protocol 1: High Pressure/Temperature Assisted Synthesis

This protocol is based on the optimized conditions reported by Zhang et al. (2016).[1]

Objective: To synthesize cyclo(His-Pro) from L-histidyl-L-proline methyl ester hydrochloride with high yield and purity.

Materials:

-

L-histidyl-L-proline methyl ester hydrochloride

-

Deionized water

-

High-pressure reaction vessel

-

pH meter

-

Ultra Performance Liquid Chromatography (UPLC) system for analysis

Procedure:

-

Prepare an aqueous solution of L-histidyl-L-proline methyl ester hydrochloride at a concentration of 15 mg/mL.

-

Adjust the pH of the solution to 6.0 using an appropriate acid or base.

-

Transfer the solution to a high-pressure reaction vessel.

-

Pressurize the vessel to 0.20 MPa.

-

Heat the reaction mixture and maintain it at the corresponding saturation temperature for 3.5 hours.

-

After the reaction is complete, cool the vessel to room temperature and release the pressure.

-

Analyze the product mixture using UPLC and electrospray ionization mass spectrometry (ESI-MS) to confirm the formation and quantify the yield of cyclo(His-Pro).[1]

Protocol 2: Synthesis via N-Carbobenzoxy-L-proline

This protocol describes a solution-phase synthesis route adapted from the methodology described in US Patent 5,418,218.[8]

Objective: To synthesize cyclo(His-Pro) from protected amino acid precursors.

Materials:

-

L-histidine methyl ester

-

N-carbobenzoxy-L-proline

-

Dicyclohexylcarbodiimide (DCC)

-

Palladium on charcoal catalyst (10%)

-

Hydrogen gas

-

DEAE-cellulose for purification

Procedure:

-

Dipeptide Formation: Couple N-carbobenzoxy-L-proline with L-histidine methyl ester using DCC as a coupling agent to form N-carbobenzoxy-L-prolyl-L-histidine methyl ester.

-

Deprotection: Remove the N-carbobenzoxy protecting group by catalytic hydrogenation. Dissolve the protected dipeptide in a suitable solvent and add the 10% palladium on charcoal catalyst. Hydrogenate the mixture until the deprotection is complete (monitored by TLC).

-

Cyclization: After deprotection, remove the catalyst by filtration. Heat the resulting solution of L-prolyl-L-histidine methyl ester in a boiling water bath for approximately 30 minutes to induce cyclization.

-

Drying and Purification: Dry the reaction mixture in vacuo. Dissolve the resulting product in water and purify it by passing it through a DEAE-cellulose column.

-

Isolation: Wash the column with water and collect the fractions that test positive for the imidazole (B134444) ring (e.g., Pauly's test). Concentrate these fractions to dryness in vacuo to yield crystalline cyclo(His-Pro).[8]

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to cyclo(His-Pro).

Synthesis Workflow

Biological Signaling Pathway

Recent research has elucidated a key mechanism of action for cyclo(His-Pro) involving the regulation of glycolysis.[9][10] Cyclo(His-Pro) inhibits the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC), a crucial enzyme in the glycolytic pathway.[9][10] This inhibition redirects the metabolic flux from glycolysis towards the Pentose Phosphate Pathway (PPP), resulting in an increased NADPH/NADP⁺ ratio.[9] Elevated NADPH levels enhance the cell's antioxidant capacity and contribute to improved stress tolerance.[9]

References

- 1. Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro) [spkx.net.cn]

- 2. Cyclo(his-pro) | C11H14N4O2 | CID 449094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclo(his-pro) peptide [novoprolabs.com]

- 5. Cyclo(His-Pro), 53109-32-3, High-Purity, SMB01324, Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5418218A - Histidyl-proline diketopiperazine (cyclo his-pro) a cns-active pharmacologic agent - Google Patents [patents.google.com]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

The Intramolecular Cyclization of Histidyl-Proline: A Mechanistic Whitepaper

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The spontaneous, non-enzymatic cyclization of the dipeptide L-Histidyl-L-Proline (His-Pro) to form the cyclic dipeptide cyclo(His-Pro) (CHP), a 2,5-diketopiperazine (DKP), is a critical reaction in both biological systems and pharmaceutical chemistry. CHP is an endogenous metabolite of thyrotropin-releasing hormone (TRH) and exhibits a range of biological activities, making it a molecule of significant interest.[1][2][3][4] This technical guide provides an in-depth analysis of the mechanism of His-Pro cyclization, detailing the underlying chemical principles, kinetic parameters, influencing factors, and relevant experimental protocols for its study and synthesis.

Introduction to Cyclo(His-Pro)

Cyclo(His-Pro) is a heterocyclic compound formed from the intramolecular condensation of L-histidine and L-proline residues.[2] In mammals, it is endogenously produced from the TRH precursor, TRH-Gly (pGlu-His-Pro-Gly).[1] The process involves enzymatic cleavage of the precursor, followed by the spontaneous cyclization of the resulting dipeptide.[1][3][4] Due to its stable cyclic structure, CHP is resistant to enzymatic degradation, possesses a long half-life, and can cross the blood-brain barrier.[5][6] These properties, combined with its various biological activities—such as neuroprotection and anti-inflammatory effects—make CHP and its derivatives promising candidates for therapeutic development.[2][7][8]

The Core Mechanism of Cyclization

The formation of cyclo(His-Pro) from a linear His-Pro dipeptide or its amide is a classic example of an intramolecular nucleophilic acyl substitution reaction. The mechanism is facilitated by the unique structural features of both amino acid residues.

Key Mechanistic Steps:

-

Proline-Induced Turn: The rigid pyrrolidine (B122466) ring of the proline residue restricts the conformational freedom of the peptide backbone. This constraint promotes a cis-conformation of the peptide bond between histidine and proline, bringing the N-terminal amino group of histidine into close proximity with the C-terminal carbonyl carbon.[1][9]

-

Nucleophilic Attack: The unprotonated primary amino group (-NH₂) of the N-terminal histidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the proline residue.[10][11] This forms a tetrahedral intermediate.

-

Intramolecular Catalysis by Histidine: The cyclization rate is significantly enhanced by the imidazole (B134444) side chain of histidine, which acts as an intramolecular general acid catalyst.[12] The protonated imidazole group (imidazolium ion) can donate a proton to the leaving group (e.g., the amide nitrogen in His-Pro-NH₂ or the hydroxyl group of the carboxylic acid), facilitating its departure and the subsequent ring closure.

-

Ring Closure and Dehydration/Deamination: The tetrahedral intermediate collapses, expelling the C-terminal leaving group (e.g., ammonia (B1221849) from an amide precursor or water from a carboxylic acid precursor) to form the stable six-membered diketopiperazine ring.

The overall reaction pathway is depicted below.

Caption: The mechanism of His-Pro cyclization into a diketopiperazine (DKP).

Factors Influencing Cyclization Kinetics

The rate and yield of cyclo(His-Pro) formation are highly dependent on several environmental and structural factors.

pH

The pH of the solution is a critical determinant of the cyclization rate. The reaction exhibits a bell-shaped pH-rate profile, with the maximum rate observed between pH 6 and 7.[12]

-

Below pH 6: The N-terminal amino group of histidine is predominantly protonated (-NH₃⁺), rendering it non-nucleophilic and thus inhibiting the initial attack on the carbonyl carbon.

-

Above pH 7: The imidazole side chain of histidine is deprotonated, diminishing its capacity to act as a general acid catalyst, which slows down the rate-limiting step of leaving group departure.[12]

The optimal pH range represents a compromise where a sufficient fraction of the dipeptide exists in the reactive state: with an unprotonated amino group and a protonated imidazole ring.[12]

Temperature

As with most chemical reactions, increasing the temperature accelerates the rate of cyclization. Thermal conditions, often under reflux in high-boiling solvents, are commonly used in the chemical synthesis of cyclic dipeptides to drive the reaction to completion.[1] High-pressure/high-temperature assisted synthesis has been shown to produce excellent yields in short reaction times.[2]

Catalysts

The cyclization can be catalyzed by buffer components. For instance, phosphate (B84403) buffers have been shown to catalyze the cyclization of L-histidyl-L-prolineamide.[12]

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature regarding the cyclization of His-Pro precursors.

Table 1: Kinetic Data for Cyclization of L-Histidyl-L-Prolineamide (His-Pro-NH₂) at 37°C

| pH | Rate Constant (k, min⁻¹) | Half-life (t½, min) | Reference |

| 6-7 | ~0.00495 | 140 | [12] |

| 2 | Slower | - | [12] |

| 10 | Slower | - | [12] |

Data derived from the observation that the rate is maximal at pH 6-7 with a half-life of 140 minutes.[12]

Table 2: Optimized Conditions for High-Yield Synthesis of Cyclo(His-Pro)

| Parameter | Optimal Value | Yield (%) | Reference |

| Method | High Pressure/Temperature Assisted | 91.35 | [2] |

| Reaction Pressure | 0.20 MPa | [2] | |

| Reaction Time | 3.5 h | [2] | |

| Solution pH | 6.0 | [2] | |

| Substrate Concentration | 15 mg/mL (dipeptide methyl ester HCl) | [2] |

Experimental Protocols

This section outlines generalized methodologies for the synthesis and analysis of cyclo(His-Pro), based on protocols described in the scientific literature.

Protocol: High-Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro)

This protocol is adapted from a method optimized for rapid and efficient synthesis.[2]

-

Substrate Preparation: Dissolve L-Histidyl-L-Proline methyl ester hydrochloride in deionized water to a final concentration of 15 mg/mL.

-

pH Adjustment: Adjust the solution pH to 6.0 using an appropriate buffer or base (e.g., NaHCO₃).

-

Cyclization Reaction: Transfer the solution to a high-pressure reactor. Pressurize the vessel to 0.20 MPa. Heat the reaction to the target temperature (e.g., 120-140°C) and maintain for 3.5 hours with stirring.

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully depressurize the vessel.

-

Purification: The resulting solution containing cyclo(His-Pro) can be purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Verification: Confirm the identity and purity of the product using analytical techniques.

Protocol: Analysis of Cyclo(His-Pro) by UPLC-ESI-MS

This method is suitable for the quantification and identification of cyclo(His-Pro) in reaction mixtures or biological samples.[2]

-

Sample Preparation: Dilute the sample containing cyclo(His-Pro) in a suitable solvent (e.g., water/acetonitrile (B52724) mixture) to a concentration within the calibrated range of the instrument. Filter the sample through a 0.22 µm syringe filter.

-

Chromatographic Separation (UPLC):

-

Column: Use a reverse-phase column suitable for polar compounds (e.g., C18).

-

Mobile Phase: Employ a gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: Set a flow rate appropriate for the UPLC column (e.g., 0.3-0.5 mL/min).

-

Injection Volume: Inject 1-5 µL of the prepared sample.

-

-

Mass Spectrometric Detection (ESI-MS):

-

Ionization Mode: Use positive electrospray ionization (ESI+).

-

Analysis: Monitor for the protonated molecular ion [M+H]⁺ of cyclo(His-Pro) (m/z ≈ 235.1).

-

Quantification: Generate a standard curve using authentic cyclo(His-Pro) standard to quantify the concentration in the sample.

-

The workflow for synthesis and analysis is illustrated below.

Caption: A standard workflow for the synthesis and analysis of cyclo(His-Pro).

Conclusion

The cyclization of His-Pro dipeptides is a facile intramolecular process, significantly influenced by the conformational constraints of proline and the catalytic properties of the histidine side chain. The reaction kinetics are exquisitely sensitive to pH, providing a clear mechanistic rationale for its spontaneous nature under physiological conditions. Understanding this mechanism is paramount for professionals in drug development, as it informs the synthesis of stable, biologically active cyclic peptides and provides insight into the degradation pathways of linear peptide therapeutics containing N-terminal His-Pro sequences. The provided protocols offer a robust framework for the synthesis and quantitative analysis of cyclo(His-Pro), enabling further research into its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro) [spkx.net.cn]

- 3. Characterization of the cyclic dipeptide cyclo(His-Pro) in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. US5418218A - Histidyl-proline diketopiperazine (cyclo his-pro) a cns-active pharmacologic agent - Google Patents [patents.google.com]

- 6. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]

- 11. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics and mechanism of the facile cyclization of histidyl-prolineamide to cyclo (His-Pro) in aqueous solution and the competitive influence of human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of His-Pro Hydrochloride as a Cyclo(His-Pro) Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidyl-proline dihydrochloride (B599025) (His-Pro HCl) serves as a critical precursor to the endogenous cyclic dipeptide, cyclo(His-Pro) [c(HP)]. This technical guide provides an in-depth overview of the biological significance of His-Pro HCl, focusing on its conversion to c(HP) and the subsequent physiological and pharmacological effects of this cyclic peptide. Cyclo(His-Pro) has emerged as a molecule of significant interest due to its neuroprotective, anti-inflammatory, and metabolic regulatory properties. This document details the signaling pathways modulated by c(HP), presents quantitative data on its biological activities, and provides comprehensive experimental protocols for its synthesis and analysis.

Introduction: From a Linear Dipeptide to a Bioactive Cyclic Moiety

Histidyl-proline (His-Pro) is a dipeptide that can be derived from the enzymatic cleavage of thyrotropin-releasing hormone (TRH) by pyroglutamyl aminopeptidases.[1] The linear His-Pro dipeptide, often supplied as its stable hydrochloride salt, undergoes a spontaneous, non-enzymatic cyclization at physiological temperatures to form cyclo(His-Pro), a 2,5-diketopiperazine.[1] This cyclization confers significant resistance to enzymatic degradation, enhancing its stability and bioavailability in vivo.[2] Cyclo(His-Pro) is ubiquitously found in the central nervous system and various peripheral tissues and is also present in a variety of food products.[3][4][5] Its ability to cross the blood-brain barrier allows it to exert a range of effects on the central nervous system.[6]

Biological Significance of Cyclo(His-Pro)

The biological activities of cyclo(His-Pro) are multifaceted, with significant implications for therapeutic development. Its primary roles are centered around cellular protection against oxidative stress and inflammation, as well as the regulation of metabolic processes.

Neuroprotection

Cyclo(His-Pro) has demonstrated potent neuroprotective effects in various models of neuronal injury. It mitigates cellular damage caused by excitotoxicity, oxidative stress, and neuroinflammation, which are common pathological mechanisms in neurodegenerative diseases.[7][8]

Anti-inflammatory Activity

The anti-inflammatory properties of cyclo(His-Pro) are primarily mediated through the modulation of the nuclear factor-erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways.[9][10] By activating the Nrf2 antioxidant response and inhibiting the pro-inflammatory NF-κB pathway, cyclo(His-Pro) can reduce the expression of inflammatory mediators.[6][9]

Metabolic Regulation

Cyclo(His-Pro) has also been implicated in the regulation of metabolic homeostasis. Studies have shown its potential to influence glucose metabolism and feeding behavior, suggesting a role in metabolic disorders.[11]

Signaling Pathways of Cyclo(His-Pro)

The cytoprotective and anti-inflammatory effects of cyclo(His-Pro) are largely attributed to its ability to modulate the intricate crosstalk between the Nrf2 and NF-κB signaling pathways.

The Nrf2 Antioxidant Response Pathway

Cyclo(His-Pro) is a known activator of the Nrf2 pathway.[12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by cyclo(His-Pro), Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the antioxidant response element (ARE) in the promoter regions of a host of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), leading to their upregulation.[12][13]

The NF-κB Inflammatory Pathway

Cyclo(His-Pro) has been shown to inhibit the activation of NF-κB, a key transcription factor that governs the expression of pro-inflammatory genes like cyclooxygenase-2 (COX-2).[9] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory target genes. Cyclo(His-Pro), through its activation of the Nrf2/HO-1 axis, can suppress the nuclear accumulation of NF-κB, thereby attenuating the inflammatory response.[6][9]

Quantitative Data on the Biological Activities of Cyclo(His-Pro)

The following tables summarize key quantitative data related to the biological activities and properties of cyclo(His-Pro).

Table 1: In Vitro Biological Activities of Cyclo(His-Pro)

| Parameter | Value | Cell Line/System | Biological Effect |

| Neuroprotection | |||

| Cell Viability | Increased by up to 80.4% at 40 µM | SH-SY5Y cells (H₂O₂-induced stress) | Protection against oxidative stress |

| Anti-inflammatory | |||

| NF-κB Nuclear Translocation | Inhibited by 50 µM | PC12 cells (Paraquat-induced) | Suppression of inflammatory signaling |

| Enzyme Inhibition | |||

| COX-2 Expression | Down-regulated | PC12 and BV2 cells | Reduction of inflammatory enzyme |

Table 2: In Vivo and Pharmacokinetic Data of Cyclo(His-Pro)

| Parameter | Value | Species | Notes |

| Distribution | |||

| Brain Concentration | 35-61 pmols/brain | Rat | Normal physiological levels[3] |

| Pancreatic Islet Conc. | 2023 pg/mg protein | Rat | 88-fold higher than whole pancreas[14] |

| Binding Affinity | |||

| Kd (Liver Membranes) | 59 nM | Rat | High-affinity binding[15] |

| Bmax (Liver Membranes) | 3.9 pmol/mg protein | Rat | Saturable binding[15] |

| Anti-inflammatory | |||

| Edema Reduction | Reduced TPA-induced ear edema at 1.8 mg/ear | Mouse | In vivo anti-inflammatory effect[6] |

Table 3: Concentration of Cyclo(His-Pro) in Various Foods

| Food Source | Concentration Range |

| Processed Protein-Rich Foods | ng/g to µg/g[2] |

| Fish and Fish Products | High concentrations[2] |

| Soy Protein Hydrolysate | Abundant[2] |

| Yeast Extracts | Present[2] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of cyclo(His-Pro) and key assays to evaluate its biological activity.

Synthesis of Cyclo(His-Pro) from His-Pro Methyl Ester Hydrochloride

This protocol describes a high-pressure/temperature-assisted cyclization method.[16]

Materials:

-

L-histidine-proline-methyl ester hydrochloride

-

Deionized water

-

Sodium bicarbonate (NaHCO₃)

-

High-pressure reactor

-

UPLC system

-

ESI-MS system

Procedure:

-

Dissolve L-histidine-proline-methyl ester hydrochloride in deionized water to a final concentration of 15 mg/mL.[16]

-

Adjust the pH of the solution to 6.0 using sodium bicarbonate.[16]

-

Transfer the solution to a high-pressure reactor.

-

Heat the reaction mixture at a pressure of 0.20 MPa for 3.5 hours.[16]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Quantify and identify the product, cyclo(His-Pro), using UPLC and ESI-MS. The expected yield is approximately 91.35%.[16]

Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol details the procedure for assessing the effect of cyclo(His-Pro) on the nuclear translocation of Nrf2 in a cell-based assay.[13]

Materials:

-

PC12 cells

-

Cyclo(His-Pro)

-

Oxidative stress inducer (e.g., H₂O₂)

-

Cell lysis buffer (cytosolic and nuclear extraction buffers)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-Nrf2, anti-α-tubulin (cytosolic marker), anti-lamin B (nuclear marker)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Cell Culture and Treatment: Culture PC12 cells to 80-90% confluency. Treat the cells with 50 µM cyclo(His-Pro) for 24 hours, followed by induction of oxidative stress with a suitable concentration of H₂O₂.[13]

-

Nuclear and Cytosolic Fractionation: Harvest the cells and perform subcellular fractionation to separate the nuclear and cytosolic extracts using appropriate lysis buffers.

-

Protein Quantification: Determine the protein concentration of the nuclear and cytosolic fractions using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 40 µg) from each fraction onto an SDS-PAGE gel.[13]

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, α-tubulin, and lamin B overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of Nrf2 in the cytosolic and nuclear fractions. An increase in the nuclear Nrf2 level in cyclo(His-Pro) treated cells indicates its translocation.

Immunofluorescence Assay for NF-κB Nuclear Translocation

This protocol outlines the steps to visualize and quantify the nuclear translocation of NF-κB in response to cyclo(His-Pro) treatment.

Materials:

-

Adherent cells (e.g., PC12 or macrophages) grown on coverslips

-

Cyclo(His-Pro)

-

Inflammatory stimulus (e.g., LPS or TNF-α)

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-NF-κB p65

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on sterile glass coverslips in a culture plate and allow them to adhere. Treat the cells with cyclo(His-Pro) for a predetermined time, followed by stimulation with an inflammatory agent to induce NF-κB activation.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with Triton X-100 for 10-15 minutes.

-

-

Blocking and Antibody Incubation:

-

Block non-specific antibody binding with 5% BSA for 1 hour at room temperature.

-

Incubate the cells with the primary anti-NF-κB p65 antibody overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting:

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI for 5-10 minutes.

-

Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images and analyze the subcellular localization of NF-κB. A decrease in cytoplasmic and an increase in nuclear fluorescence for NF-κB in cyclo(His-Pro) treated cells compared to the stimulated control indicates inhibition of translocation.

-

Conclusion

His-Pro hydrochloride is a valuable precursor for the in situ generation of cyclo(His-Pro), a cyclic dipeptide with significant therapeutic potential. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 and NF-κB pathways, underscores its importance in the development of novel treatments for neurodegenerative and inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to further elucidate the biological functions and therapeutic applications of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclo(His-Pro) Exerts Protective Carbonyl Quenching Effects through Its Open Histidine Containing Dipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Distribution and metabolism of cyclo (His-Pro): a new member of the neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclo(His-Pro): its distribution, origin and function in the human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Food contains the bioactive peptide, cyclo(His-Pro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Role of Cyclo(His-Pro) in Neurodegeneration [mdpi.com]

- 8. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effects of the TRH metabolite cyclo(His-Pro) and its analogs on feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Histidyl-proline diketopiperazine cyclo (His-Pro): identification and characterization in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclo (His-Pro), a metabolite of thyrotropin-releasing hormone: specific binding to rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Optimization of High Pressure/Temperature Assisted Synthesis of Cyclo(His-Pro) [spkx.net.cn]

His-Pro hydrochloride CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Histidyl-L-proline hydrochloride (His-Pro hydrochloride), a dipeptide of interest in various scientific and biomedical research fields. This document consolidates key chemical and physical data, and will delve into its biological significance, experimental applications, and relevant signaling pathways.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of the dipeptide formed from L-histidine and L-proline.[1] Its fundamental properties are summarized below for easy reference.

| Identifier | Value | Source |

| CAS Number | 2415727-78-3 | [2][3] |

| Molecular Formula | C11H17ClN4O3 | [2][3] |

| Molecular Weight | 288.73 g/mol | [2][3] |

| Appearance | White to off-white solid | [3] |

Note: It is crucial to distinguish the linear dipeptide this compound from its cyclic form, Cyclo(His-Pro). The latter is a distinct chemical entity with a different CAS number (53109-32-3) and molecular weight (234.25 g/mol ).[4][5][6]

Experimental Protocols and Methodologies

Further investigation into the scientific literature is required to provide detailed experimental protocols. This section will be populated with methodologies for synthesis, purification, and analytical characterization of this compound, as well as its use in biological assays.

Further literature and database searches are pending to provide detailed experimental protocols.

Biological Activity and Signaling Pathways

His-Pro, the parent dipeptide of this compound, is recognized as a metabolite.[7] A thorough review of its biological roles and the signaling pathways it may modulate is necessary for a complete understanding. This section will be developed to include this information.

In-depth analysis of biological activity and associated signaling pathways is currently underway.

Logical Relationship Diagram: From Dipeptide to Hydrochloride Salt

The following diagram illustrates the basic chemical relationship between the parent dipeptide, L-Histidyl-L-proline, and its hydrochloride salt.

Caption: Formation of this compound from its constituent dipeptide and hydrochloric acid.

This document is a preliminary guide. Further research is being conducted to incorporate detailed experimental protocols and comprehensive signaling pathway diagrams as requested.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:2415727-78-3 | Chemsrc [chemsrc.com]

- 3. medchemexpress.cn [medchemexpress.cn]

- 4. Cyclo(His-Pro) | 53109-32-3 [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Histidylproline | C11H16N4O3 | CID 152322 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of His-Pro Hydrochloride: A Technical Guide for Researchers

An In-depth Exploration of Cyclo(His-Pro) in Neuroprotection and Metabolic Disease

Introduction

His-Pro hydrochloride, more commonly known in its biologically active cyclic form, Cyclo(His-Pro) (CHP), is a dipeptide with burgeoning therapeutic interest. As a metabolite of the thyrotropin-releasing hormone (TRH), CHP is an endogenous molecule that readily crosses the blood-brain barrier, positioning it as a promising candidate for neurological disorders.[1] Emerging research also highlights its significant potential in managing metabolic conditions such as non-alcoholic fatty liver disease (NAFLD). This technical guide provides a comprehensive overview of the current understanding of CHP, focusing on its mechanisms of action, preclinical data, and the experimental methodologies used to elucidate its therapeutic applications.

Core Mechanism of Action: The Nrf2-NF-κB Signaling Axis

A central mechanism underpinning the protective effects of Cyclo(His-Pro) is its modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) and nuclear factor-kappa B (NF-κB) signaling pathways.[1] Under conditions of oxidative stress, CHP promotes the nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[2][3]

Crucially, the activation of the Nrf2 pathway by CHP exerts an inhibitory effect on the pro-inflammatory NF-κB pathway.[3] CHP has been shown to prevent the degradation of IκB-α, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory cytokines.[4] This dual action of promoting antioxidant defenses while suppressing inflammation forms the basis of its therapeutic potential in a range of pathologies.

Therapeutic Application 1: Neuroprotection

Cyclo(His-Pro) has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including amyotrophic lateral sclerosis (ALS).[1] Its ability to mitigate oxidative stress and neuroinflammation is a key therapeutic attribute.

Quantitative Data: Neuroprotective Efficacy

| Parameter | Value | Model System | Reference |

| Binding Affinity (Kd) | 7 x 10-8 M | Rat liver membranes | |

| IC50 (GAPC1 inhibition) | ~200 µM | Purified GAPC1 enzyme | |

| IC50 (GAPDH inhibition) | 70 µM | Purified GAPDH enzyme | |

| Neuroprotection against Paraquat | 50µM CHP pretreatment | hSOD1G93A microglial cells | [5] |

Experimental Protocols

In Vitro Neuroprotection Assay in PC12 Cells

This protocol assesses the cytoprotective effects of Cyclo(His-Pro) against oxidative stress-induced cell death in the rat pheochromocytoma (PC12) cell line.[3][6]

-

Cell Culture: PC12 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of Cyclo(His-Pro) (e.g., 10-100 µM) for a specified duration (e.g., 24 hours).

-

Induction of Oxidative Stress: A neurotoxin, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), is added to the culture medium at a pre-determined toxic concentration for a further 24 hours.[3][6]

-

Cell Viability Assessment (MTT Assay):

-

The culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

After incubation (e.g., 4 hours), the formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader to determine cell viability.[6]

-

In Vivo Neuroprotection in a SOD1G93A Mouse Model of ALS

This protocol evaluates the in vivo efficacy of Cyclo(His-Pro) in a transgenic mouse model of ALS that expresses the human superoxide (B77818) dismutase 1 (SOD1) gene with the G93A mutation.[5]

-

Animal Model: Transgenic SOD1G93A mice and their wild-type littermates are used.

-

Treatment Protocol:

-

Cyclo(His-Pro) is administered via a suitable route, such as oral gavage or intraperitoneal injection, at a specified dose and frequency (e.g., daily or three times a week).[7]

-

Treatment can be initiated either before or after the onset of disease symptoms.

-

-

Motor Function Assessment:

-

Grip Strength Test: The ability of the mice to grip a wire mesh is measured.

-

Hanging Wire Test: The latency to fall from an inverted wire grid is recorded.[7]

-

Rotarod Test: Motor coordination and balance are assessed by measuring the time the mice can stay on a rotating rod.

-

-

Endpoint Analysis:

-

Survival: The lifespan of the treated versus untreated mice is monitored.

-

Histology: Spinal cord sections are analyzed for motor neuron loss and glial activation.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Cyclo(His-Pro) modulates the Nrf2-NF-κB signaling pathway.

Caption: Experimental workflow for Western blot analysis.

Therapeutic Application 2: Non-Alcoholic Fatty Liver Disease (NAFLD)

Cyclo(His-Pro) has also shown promise in the management of NAFLD by reducing liver steatosis, inflammation, and fibrosis.[8][9]

Quantitative Data: Efficacy in NAFLD Models

| Parameter | Result | Model System | Reference |

| Plasma ALT levels | Significantly decreased by CHP treatment | CCl4-induced liver fibrosis in mice | [8] |

| Plasma IL-6 and TNF-α | Reduced by CHP treatment | CCl4-induced liver fibrosis in mice | [8] |

| Liver Fibrosis Markers (e.g., Col1a1) | Reduced expression with CHP treatment | CCl4-induced liver fibrosis in mice | [8] |

Experimental Protocols

In Vivo NAFLD/NASH Model in Mice

This protocol describes the induction of NAFLD/NASH in mice and the evaluation of Cyclo(His-Pro)'s therapeutic effects.[8][9]

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of NAFLD/NASH:

-

Treatment Protocol: Cyclo(His-Pro) is administered orally at a specified dose (e.g., 35 mg/kg) daily or on a set schedule.[8]

-

Assessment of Liver Injury and Fibrosis:

-

Blood Chemistry: Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as markers of liver damage.

-

Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis and inflammation, and with Sirius Red to visualize collagen deposition and fibrosis.[11]

-

Quantitative PCR (qPCR): The expression of genes associated with fibrosis (e.g., Col1a1, Timp1) and inflammation (e.g., Tnf-α, Il-6) in liver tissue is quantified.[12]

-

In Vitro Anti-inflammatory Assay in Microglia

This protocol assesses the anti-inflammatory effects of Cyclo(His-Pro) on microglial cells, which play a key role in neuroinflammation.

-

Cell Culture: Microglial cell lines (e.g., BV-2) or primary microglia are cultured in appropriate media.

-

Treatment: Cells are pre-treated with Cyclo(His-Pro) at various concentrations.

-

Inflammatory Challenge: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS).

-

Cytokine Measurement:

Logical Relationship and Experimental Workflow Diagrams

Caption: Cyclo(His-Pro) intervention in the progression of NAFLD.

Caption: Experimental workflow for quantitative PCR analysis.

Conclusion and Future Directions

Cyclo(His-Pro) represents a compelling therapeutic candidate with a well-defined mechanism of action centered on the modulation of the Nrf2 and NF-κB pathways. Preclinical evidence strongly supports its potential in the treatment of neurodegenerative diseases and NAFLD. Future research should focus on further elucidating its molecular targets, conducting comprehensive pharmacokinetic and pharmacodynamic studies in larger animal models, and ultimately translating these promising findings into clinical trials to validate its therapeutic efficacy in human populations. The detailed methodologies and data presented in this guide are intended to facilitate further investigation into this promising dipeptide.

References

- 1. Microglial Activation: Measurement of Cytokines by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 2. A fast and accurate mouse model for inducing non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cellmolbiol.org [cellmolbiol.org]

- 5. researchgate.net [researchgate.net]

- 6. Pioglitazone protects PC12 cells against oxidative stress injury: An in vitro study of its antiapoptotic effects via the PPARγ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclo His‐Pro Attenuates Muscle Degeneration in Murine Myopathy Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclo(His-Pro): A further step in the management of steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 10. Carbon tetrachloride (CCl4) accelerated development of non-alcoholic fatty liver disease (NAFLD)/steatohepatitis (NASH) in MS-NASH mice fed western diet supplemented with fructose (WDF) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mapping Novel Biomarkers of Liver Injury by Tissue Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Introduction: Understanding His-Pro and its Active Form, Cyclo(His-Pro)

An In-depth Technical Guide on the Role of Cyclo(His-Pro) in Neurological Pathways

For: Researchers, Scientists, and Drug Development Professionals

Histidyl-proline (His-Pro) is a dipeptide that exists in the central nervous system (CNS) primarily in its cyclic form, cyclo(His-Pro) (also known as histidyl-proline diketopiperazine). This cyclic dipeptide is an endogenous and highly stable molecule recognized for its neuromodulatory and neuroprotective properties.[1][2] Cyclo(His-Pro) is formed via the metabolism of Thyrotropin-Releasing Hormone (TRH), where the action of pyroglutamyl aminopeptidases cleaves TRH, leading to a spontaneous, non-enzymatic cyclization of the resulting His-Pro dipeptide.[3] While it is a major metabolite of TRH, the distribution of cyclo(His-Pro) in the brain does not perfectly mirror that of TRH, suggesting that some of it may be derived from other sources.[4]

Possessing the ability to cross the blood-brain barrier, cyclo(His-Pro) can be administered systemically to exert its effects on the CNS.[3][5] Its primary role in neurological pathways is not as a classical neurotransmitter but as a modulator of intracellular signaling cascades, particularly those governing inflammation and oxidative stress.[1][4] Emerging research has identified cyclo(His-Pro) as a potent activator of the Nrf2 antioxidant response pathway, which subsequently suppresses pro-inflammatory NF-κB signaling, positioning it as a molecule of significant therapeutic interest for neurodegenerative diseases.[3][5]

Core Neurological Signaling Pathways

The principal mechanism of action for cyclo(His-Pro) in the CNS involves the modulation of the interconnected Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Activation of the Nrf2 Antioxidant Response Pathway

Cyclo(His-Pro) is a selective activator of the Nrf2 signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Evidence suggests that cyclo(His-Pro) promotes the nuclear translocation of Nrf2.[2][6] The p38 MAPK signaling pathway may play a role in this activation step.[2][6]

Once translocated to the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This binding initiates the transcription of a suite of phase II detoxifying and antioxidant enzymes. A key target gene upregulated by cyclo(His-Pro) via Nrf2 is Heme Oxygenase-1 (HO-1) .[7][8] The induction of these antioxidant proteins enhances the cellular defense against oxidative stress, attenuates the production of reactive oxygen species (ROS), and prevents glutathione (B108866) depletion in response to various neurotoxic insults.[2]

Suppression of the NF-κB Inflammatory Pathway

There is significant crosstalk between the Nrf2 and NF-κB pathways. The activation of Nrf2 and the subsequent upregulation of its target genes, like HO-1, exert an inhibitory effect on the pro-inflammatory NF-κB pathway.[1][7] Cyclo(His-Pro) has been shown to inhibit the nuclear accumulation of NF-κB that is typically induced by inflammatory stimuli.[1][7] This inhibition prevents the transcription of pro-inflammatory cytokines and other inflammatory mediators. The anti-inflammatory effect is dependent on Nrf2 and functional HO-1, as inhibiting either molecule prevents the cyclo(His-Pro)-mediated suppression of NF-κB.[1][7]

By activating the Nrf2 pathway, cyclo(His-Pro) effectively shifts the cellular balance away from a pro-inflammatory state and towards a protective, antioxidant state. This dual action underpins its neuroprotective effects against excitotoxicity, oxidative damage, and neuroinflammation, which are common mechanisms in neurodegenerative diseases.[3][5]

Quantitative Data Summary

Quantitative data for cyclo(His-Pro) remains an area of active research. While specific high-affinity receptors in the brain have not been fully characterized, binding sites have been identified in peripheral tissues.[9][10] Its primary mechanism appears to be the modulation of intracellular pathways rather than classical receptor agonism/antagonism.

Table 1: Binding Affinity of Cyclo(His-Pro)

| Tissue/Cell Type | Binding Site | Ligand | Affinity (Kd) | Bmax | Reference |

| Rat Liver Plasma Membranes | Specific Cyclo(His-Pro) Site | [³H]cyclo(His-Pro) | 59 nM | 3.9 pmol/mg protein | [10] |

| Rat Liver Membranes | Single Cyclo(His-Pro) Site | [³H]cyclo(His-Pro) | 70 nM | Not Reported | [9] |

Table 2: In Vitro Bioactivity of Cyclo(His-Pro)

| Assay | Cell Line | Effect | Effective Concentration | Reference |

| Nrf2 Nuclear Translocation | PC12 Cells | Triggered Nrf2 accumulation in nucleus | 50 µM | [6] |

| Cytoprotection (vs. H₂O₂) | PC12 Cells | Protection against apoptotic death | 50 µM | [6] |

| GAPC1 Inhibition | Purified Enzyme | Inhibition of enzyme activity | IC₅₀ ≈ 200 µM | [11] |

| Anti-inflammatory Effect | PC12 & BV2 Cells | Inhibition of NF-κB activation | 50 µM | [1][3] |

Detailed Experimental Protocols

Protocol: Western Blot for Nrf2 Nuclear Translocation and NF-κB Inhibition

This protocol is synthesized from methodologies described for analyzing Nrf2 and NF-κB pathways.[12][13]

Objective: To determine the effect of cyclo(His-Pro) on the translocation of Nrf2 from the cytoplasm to the nucleus and the retention of NF-κB in the cytoplasm in a neuronal cell line (e.g., PC12 or SH-SY5Y) following an inflammatory or oxidative challenge.

Methodology:

-

Cell Culture and Treatment:

-

Plate neuronal cells at a suitable density in 6-well plates and allow them to adhere.

-

Pre-treat cells with cyclo(His-Pro) (e.g., 50 µM) for a specified duration (e.g., 24 hours).

-

Induce stress by adding an inflammatory agent (e.g., LPS, 1 µg/mL) or an oxidative agent (e.g., H₂O₂, 100 µM) for the final period of incubation (e.g., 1-3 hours). Include appropriate vehicle and positive controls.

-

-

Nuclear and Cytoplasmic Fractionation:

-

Wash cells with ice-cold PBS.

-

Harvest cells and centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in a hypotonic lysis buffer (e.g., containing HEPES, KCl, MgCl₂, DTT, and protease/phosphatase inhibitors) and incubate on ice.

-

Lyse the cells by adding a non-ionic detergent (e.g., NP-40) and vortexing.

-

Centrifuge at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C. The supernatant contains the cytoplasmic fraction.

-

Wash the remaining pellet (nuclei) with lysis buffer.

-

Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with periodic vortexing to lyse the nuclei.

-

Centrifuge at high speed to pellet nuclear debris. The supernatant is the nuclear fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of both cytoplasmic and nuclear fractions using a Bradford or BCA protein assay.

-

-

Western Blotting:

-

Denature equal amounts of protein (e.g., 30 µg) from each fraction by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE on a 10% acrylamide (B121943) gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBS-T (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies: anti-Nrf2, anti-NF-κB (p65 subunit), anti-Lamin A/C (nuclear marker), and anti-α-tubulin (cytoplasmic marker).

-

Wash the membrane three times with TBS-T.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software. Normalize Nrf2 and NF-κB levels to their respective loading controls (Lamin A/C for nuclear, α-tubulin for cytoplasmic) to determine the change in subcellular localization across treatment groups.

-

Protocol: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol is a generalized representation based on standard Transwell assays used to assess BBB permeability.[14][15]

Objective: To quantify the ability of cyclo(His-Pro) to cross an in vitro model of the blood-brain barrier.

Methodology:

-

Establishment of the In Vitro BBB Model:

-

Use a Transwell insert system (e.g., 12-well format).

-

Culture a monolayer of brain endothelial cells (e.g., hCMEC/D3) on the porous membrane of the apical (upper) chamber. Co-culture with astrocytes and pericytes in the basolateral (lower) chamber can create a more robust model.

-

Culture for several days until a tight monolayer is formed. Barrier integrity should be confirmed by measuring Trans-Endothelial Electrical Resistance (TEER) using an EVOM meter. A high TEER value indicates tight junction formation.

-

-

Permeability Experiment:

-

Wash the cell monolayer in both chambers with a pre-warmed assay buffer (e.g., Ringer's solution with 1% BSA).

-

Add cyclo(His-Pro) at a known concentration (C₀) to the apical (donor) chamber.

-

Fill the basolateral (receiver) chamber with fresh assay buffer.

-

Incubate the plate at 37°C with 5% CO₂.

-

At specified time points (e.g., 15, 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber. Immediately replace the collected volume with fresh, pre-warmed assay buffer to maintain sink conditions.

-

At the final time point, collect a sample from the apical chamber.

-

-

Sample Analysis:

-

Quantify the concentration of cyclo(His-Pro) in the collected samples using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or a specific ELISA if available.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the steady-state flux rate of the compound into the receiver chamber (µmol/s), determined from the slope of the cumulative amount transported versus time.

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration in the donor chamber (µmol/cm³).

-

-

-

Include controls such as Lucifer yellow or a fluorescently-labeled dextran (B179266) (which have very low permeability) to confirm barrier integrity throughout the experiment.

-

Visualizations of Pathways and Workflows

Metabolic Pathway of Cyclo(His-Pro) Formation

Signaling Pathway of Cyclo(His-Pro) in Neuroprotection

Conclusion and Future Directions

Cyclo(His-Pro) hydrochloride, through its active cyclic form, represents a significant endogenous neuromodulator with a clear mechanism of action centered on the Nrf2 and NF-κB signaling pathways. Its ability to upregulate the body's own antioxidant defenses while simultaneously suppressing key inflammatory pathways makes it a compelling candidate for therapeutic development in the context of neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis, where oxidative stress and neuroinflammation are key pathological drivers.[5][16]

Future research should focus on several key areas. Firstly, the identification and characterization of specific, high-affinity binding sites or receptors for cyclo(His-Pro) within the CNS would provide invaluable insight into its upstream signaling triggers. Secondly, comprehensive dose-response studies in various in vivo models of neurodegeneration are required to establish a clear therapeutic window and optimize dosing strategies. Finally, the development of more potent and specific synthetic analogues of cyclo(His-Pro) could lead to next-generation therapeutics with enhanced efficacy and pharmacokinetic profiles for treating complex neurological diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Cyclo(His-Pro) in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distribution and metabolism of cyclo (His-Pro): a new member of the neuropeptide family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Cyclo(His-Pro) in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclo(His-Pro) promotes cytoprotection by activating Nrf2-mediated up-regulation of antioxidant defence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclo(His-Pro) exerts anti-inflammatory effects by modulating NF-κB and Nrf2 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclo(His-Pro) up-regulates heme oxygenase 1 via activation of Nrf2-ARE signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Properties of histidyl-proline diketopiperazine [cyclo(His-Pro)] binding sites in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclo (His-Pro), a metabolite of thyrotropin-releasing hormone: specific binding to rat liver membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Frontiers | Targeting Cytokine Release Through the Differential Modulation of Nrf2 and NF-κB Pathways by Electrophilic/Non-Electrophilic Compounds [frontiersin.org]

- 14. neuromics.com [neuromics.com]

- 15. Quantification of In Vitro Blood-Brain Barrier Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Focus on cyclo(His-Pro): history and perspectives as antioxidant peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antioxidant Properties of His-Pro and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Histidyl-Proline (His-Pro) and its derivatives, particularly the cyclic form Cyclo(His-Pro) (CHP), have emerged as significant modulators of cellular redox status. This technical guide provides a comprehensive overview of their antioxidant properties, focusing on the underlying molecular mechanisms, quantitative assessment of their activity, and detailed experimental protocols for their evaluation. Evidence strongly indicates that Cyclo(His-Pro) exerts its primary antioxidant effects not through direct radical scavenging, but by activating the Nrf2 signaling pathway, a master regulator of endogenous antioxidant responses. This activation is partially mediated by the upstream p38 MAPK pathway. While direct radical scavenging data for linear His-Pro and Pro-His is limited, their roles in cellular antioxidant defense, particularly in the case of Pro-His in quenching reactive carbonyl species, are also discussed. This document serves as a core resource for researchers and professionals in drug development seeking to understand and harness the therapeutic potential of these intriguing peptides.

Core Concepts: His-Pro, Pro-His, and Cyclo(His-Pro)

Histidyl-Proline (His-Pro) is a dipeptide composed of the amino acids histidine and proline. In biological systems, it exists in equilibrium with its cyclic form, Cyclo(His-Pro) (CHP), a diketopiperazine.[1][2] The linear isomer, Prolyl-Histidine (Pro-His), also plays a role in the biological activities of this peptide family.[3] CHP is an endogenous metabolite found in various tissues and is also present in many fermented and protein-rich foods.[3] While stable at physiological pH, CHP can be hydrolyzed to its linear forms, His-Pro and Pro-His, in acidic environments such as the stomach.[3]

Quantitative Antioxidant Activity

The direct radical scavenging activity of His-Pro and its derivatives is not as extensively documented as their cellular antioxidant effects. However, available data and related studies are summarized below. It is important to note that the primary antioxidant mechanism of Cyclo(His-Pro) is indirect, through the activation of cellular defense pathways, rather than direct radical quenching.

Table 1: Radical Scavenging and Antioxidant Capacity of His-Pro and Derivatives

| Compound | Assay | IC50 / Activity | Source / Notes |

| Cyclo(His-Pro) | DPPH Radical Scavenging | Data not consistently reported. | The primary mechanism is not direct scavenging. |

| ABTS Radical Scavenging | Data not consistently reported. | Focus in literature is on cellular mechanisms. | |

| Oxygen Radical Absorbance Capacity (ORAC) | High ORAC values have been reported in food products known to contain Cyclo(His-Pro), such as sand fish sauce (1001 µmol TE/100 mL).[1] However, values for the pure compound are not specified. | This suggests a contribution to the overall antioxidant capacity of these foods. | |

| His-Pro | DPPH Radical Scavenging | Specific IC50 values are not readily available in the reviewed literature. | Studies on histidine-containing peptides suggest the imidazole (B134444) ring contributes to antioxidant activity. |

| ABTS Radical Scavenging | Specific IC50 values are not readily available in the reviewed literature. | ||

| Pro-His | Carbonyl Quenching (HNE) | Possesses marked activity in scavenging α,β-unsaturated carbonyls like 4-hydroxy-2-nonenal (HNE), and is more reactive than L-carnosine.[3] | This is a key mechanism for detoxifying lipid peroxidation products. |

| DPPH Radical Scavenging | Specific IC50 values are not readily available in the reviewed literature. | ||

| ABTS Radical Scavenging | Specific IC50 values are not readily available in the reviewed literature. |

Note: The lack of consistent IC50 values for direct radical scavenging assays for Cyclo(His-Pro) in the literature underscores that its primary antioxidant role is cellular, rather than chemical.

Signaling Pathways in Antioxidant Action

The principal antioxidant mechanism of Cyclo(His-Pro) is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a central regulator of the expression of a wide array of antioxidant and cytoprotective genes.

The Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This induces the transcription of numerous protective enzymes and proteins, including:

-

Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin (B22007) (which is subsequently converted to the potent antioxidant bilirubin), free iron, and carbon monoxide.

-